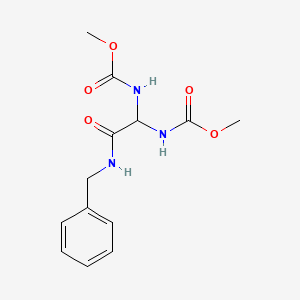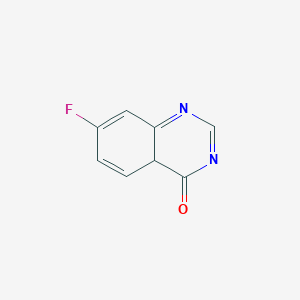![molecular formula C19H24N+ B12280285 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)
3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- is a chemical compound with the molecular formula C19H24IN. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. This compound is often used in research due to its stability and reactivity under specific conditions .
Vorbereitungsmethoden
The synthesis of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- typically involves a series of organic reactions. One common method includes the alkylation of 1H-Benz[e]indole with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a strong base and an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function. This binding is often facilitated by the compound’s unique structure, which allows it to fit into specific binding sites on target molecules .
The pathways involved in its mechanism of action vary depending on the application. For example, in bioimaging, it may interact with cellular components to produce fluorescence, while in therapeutic applications, it could inhibit or activate specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- can be compared with other similar compounds, such as:
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: This compound has a similar structure but includes a sulfobutyl group, which alters its solubility and reactivity.
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl-, perchlorate:
The uniqueness of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- lies in its specific combination of butyl and methyl groups, which confer distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C19H24N+ |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium |
InChI |
InChI=1S/C19H24N/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20/h7-12H,5-6,13H2,1-4H3/q+1 |
InChI-Schlüssel |
LNCDMRDHYQVZJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
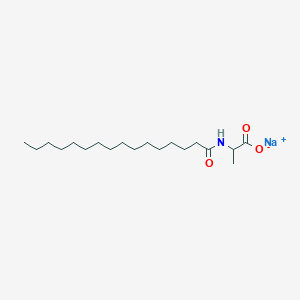
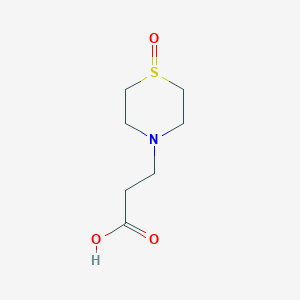
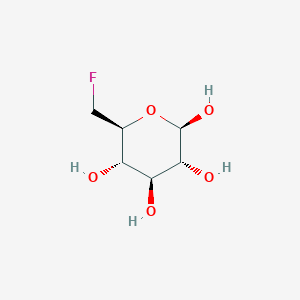
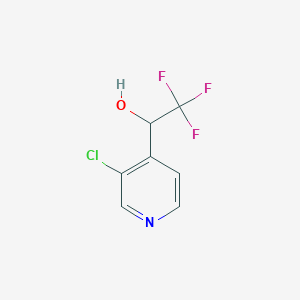
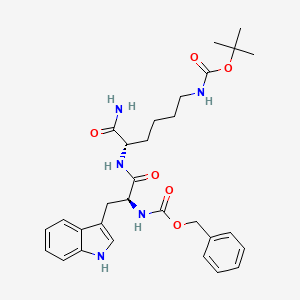
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
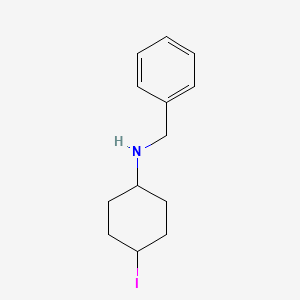
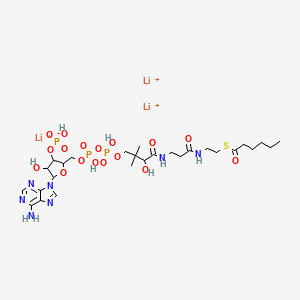
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)
